molecular formula C12H12ClNO B1347666 2-Chloro-6,7-dimethylquinoline-3-methanol CAS No. 333408-44-9

2-Chloro-6,7-dimethylquinoline-3-methanol

Cat. No. B1347666
CAS RN: 333408-44-9
M. Wt: 221.68 g/mol
InChI Key: FVHRDDVYXFKXKE-UHFFFAOYSA-N
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Scientific Research Applications

Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes, utilizing ligands derived from quinoline structures similar to 2-Chloro-6,7-dimethylquinoline-3-methanol, have shown promising applications in catalytic asymmetric reactions. These complexes have been applied to catalytic asymmetric aldol and silylcyanation reactions, demonstrating the importance of these structures in the synthesis of chiral molecules (Yoon et al., 2006).

Organic Synthesis and Reaction Mechanisms

The reactivity of tertiary 2-chloroquinolines with cyanide ions has been explored, revealing the influence of substituents on reaction yields and pathways. These studies have helped to understand the chemical behavior of chloroquinolines in organic synthesis, including the formation of cyanoquinoline diones and their subsequent reactions (Klásek et al., 2021).

Charge Density Analysis

Research on 2-chloroquinoline compounds, including those structurally related to 2-Chloro-6,7-dimethylquinoline-3-methanol, has provided insights into Cl···Cl intermolecular interactions. Experimental and theoretical charge density analyses have been conducted to understand these interactions' nature, offering valuable information for designing materials and understanding molecular interactions (Hathwar & Guru Row, 2010).

Photophysical and Photochemical Properties

Studies on the photophysical and photochemical properties of quinoline derivatives have led to insights into their behavior under light irradiation. These findings are crucial for applications in photochemistry and the development of photoreactive materials (Sakurai et al., 2003).

Material Science and Molecular Interactions

Research on the synthesis and characterization of quinoline derivatives has advanced understanding of molecular interactions, such as hydrogen bonding and halogen bonding, in solid states. This knowledge is instrumental in the design and development of new materials with specific properties (Shibahara et al., 2010).

properties

IUPAC Name

(2-chloro-6,7-dimethylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRDDVYXFKXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357712
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dimethylquinoline-3-methanol

CAS RN

333408-44-9
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-44-9
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